molecular formula C15H15F3N2O2S B2901228 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1351650-66-2

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2901228
CAS No.: 1351650-66-2
M. Wt: 344.35
InChI Key: VNBAUPUFTXICLH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(3-methylthiophen-2-yl)ethanol, which is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-(3-methylthiophen-2-yl)acetaldehyde or 2-(3-methylthiophen-2-yl)acetone.

    Reduction: Formation of 1-(2-amino-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(2-Hydroxy-2-(3-methylphenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-phenylurea

Comparison: Compared to these similar compounds, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the thiophene ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-9-5-6-23-13(9)12(21)8-19-14(22)20-11-4-2-3-10(7-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBAUPUFTXICLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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